molecular formula C20H22O6 B085182 [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol CAS No. 13265-76-4

[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol

Cat. No.: B085182
CAS No.: 13265-76-4
M. Wt: 358.4 g/mol
InChI Key: WZACICAIHONNQP-UHFFFAOYSA-N
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Description

[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a cyclic acetal derivative of iditol, a sugar alcohol It is formed by the reaction of iditol with benzaldehyde, resulting in the formation of a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can be synthesized through the reaction of iditol with benzaldehyde in the presence of an acid catalyst. Commonly used acid catalysts include camphorsulfonic acid and p-toluenesulfonic acid. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide or acetonitrile. The reaction conditions involve stirring the mixture at room temperature for several hours until the formation of the benzylidene acetal is complete .

Industrial Production Methods: In an industrial setting, the synthesis of benzylidene iditol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of efficient catalysts such as copper(II) triflate can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzylidene idose.

    Reduction: The benzylidene group can be reduced to form iditol.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzylidene iditol involves its interaction with specific molecular targets. For example, in enzyme inhibition, benzylidene iditol derivatives can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is unique due to its specific structural properties and the ease with which the benzylidene group can be introduced and removed. This makes it particularly useful in synthetic chemistry for protecting diol groups and in biological research for studying enzyme interactions .

Properties

CAS No.

13265-76-4

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol

InChI

InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2

InChI Key

WZACICAIHONNQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO

Canonical SMILES

C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO

13265-76-4

Origin of Product

United States

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